N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide
Description
This compound is a triazolopyrazine derivative characterized by a 1,4-benzodioxin moiety, a 4-ethoxyphenyl substituent, and a sulfanyl-propanamide linkage.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-3-32-18-7-5-17(6-8-18)28-10-11-29-21(23(28)31)26-27-24(29)35-15(2)22(30)25-16-4-9-19-20(14-16)34-13-12-33-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJDOYHPCGORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the ethoxyphenyl and triazolopyrazinyl groups via nucleophilic substitution and condensation reactions. The final step usually involves the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities which are significant for therapeutic applications:
1. Enzyme Inhibition:
The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For instance:
- α-glucosidase Inhibition: Important for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition: Relevant for Alzheimer's disease treatment by preventing the breakdown of acetylcholine.
2. Antitumor Activity:
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest in various cancer cell lines.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of synthesized derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) against α-glucosidase and acetylcholinesterase. The findings revealed promising IC50 values indicating effective inhibition which could lead to therapeutic applications in diabetes and neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the anticancer efficacy of the compound. The following table summarizes key findings:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
These results indicate significant potential for this compound as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Findings:
Substituent-Driven Bioactivity: The di-tert-butyl-hydroxybenzamide derivative exhibits radical-scavenging activity due to its phenolic antioxidant moiety, unlike the target compound, which lacks this group. The 1,2-dithiolane analogue mimics lipoic acid, suggesting utility in redox modulation or mitochondrial targeting.
Synthetic Accessibility :
- Carboxamide derivatives (e.g., ) are synthesized via EDCI/HOBt-mediated coupling with yields up to 60%, while the target compound’s synthesis remains uncharacterized in the provided evidence.
Functional Analogues with Benzodioxin Moieties
Table 2: Benzodioxin-Containing Analogues
Key Findings:
- The benzazepine-containing analogue shares the benzodioxin-propanamide backbone but replaces the triazolopyrazine with a benzazepine sulfanyl group, likely altering target specificity (e.g., from kinases to GPCRs).
- The triazine derivative demonstrates the versatility of benzodioxin in agrochemical applications, contrasting with the pharmacologically oriented target compound.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine as a primary substrate.
- Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are utilized in the reaction process.
- Reaction Conditions : The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) under controlled pH conditions to ensure optimal yields.
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Pharmacological Effects
The biological activity of the compound can be categorized into several pharmacological effects:
- Antidiabetic Activity : The compound has shown promising results as an α-glucosidase inhibitor, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM). In vitro studies demonstrated effective inhibition of the enzyme responsible for carbohydrate digestion .
- Neuroprotective Properties : Research indicates that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease (AD). The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
- Antimicrobial Activity : Preliminary screenings have revealed that certain derivatives possess antibacterial and antifungal properties. This suggests a broader spectrum of biological activity that warrants further investigation .
Case Studies
Several studies have evaluated the biological activity of related compounds derived from the same synthetic pathway:
- Study on Antidiabetic Agents : A study explored various derivatives of N-(un/substituted phenyl)acetamides and their anti-diabetic potential. The results indicated that modifications in the benzodioxin moiety significantly influenced α-glucosidase inhibitory activity .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of similar compounds against AChE and butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[4,3-a]pyrazin-8-one core in this compound?
Methodological Answer:
The triazolo[4,3-a]pyrazin-8-one scaffold can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, a hydrazinopyridine intermediate can react with substituted benzaldehydes under acidic conditions to form hydrazone linkages, followed by oxidative cyclization using sodium hypochlorite to yield the triazolo-pyrazine core . Key steps include:
- Hydrazone formation : Ethanol/acetic acid solvent system (yields ~91% in related syntheses).
- Oxidative cyclization : Sodium hypochlorite pentahydrate in ethanol at room temperature (3–24 h reaction time).
- Purification : Vacuum filtration and washing with methanol/water .
Basic: How should researchers validate the structural integrity of the benzodioxin and triazole moieties post-synthesis?
Methodological Answer:
Use multi-modal spectroscopic and chromatographic characterization:
- 1H/13C-NMR : Assign peaks for benzodioxin protons (δ 6.7–7.2 ppm, coupled doublets) and triazole protons (δ 8.0–8.5 ppm). The ethoxyphenyl group’s methylene protons typically appear at δ 4.0–4.5 ppm .
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (pyrazinone) and sulfanyl (C-S) at ~650 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How can computational methods optimize reaction conditions for introducing the sulfanylpropanamide side chain?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model transition states and identify favorable reaction pathways:
- Reaction Path Search : Use software like Gaussian or ORCA to simulate nucleophilic substitution at the triazole sulfur.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents via COSMO-RS simulations to maximize yield .
- Kinetic Analysis : Optimize temperature and stoichiometry (e.g., 1:1.2 molar ratio of triazole to propanamide thiol) using Arrhenius plots .
Advanced: What experimental design principles mitigate batch-to-batch variability in scaling up synthesis?
Methodological Answer:
Adopt factorial design to isolate critical variables:
- Factors : Reaction temperature (60–100°C), catalyst loading (0.5–2 mol%), and stirring rate (300–600 rpm).
- Response Variables : Yield, purity (HPLC), and crystallinity (PXRD).
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 65% variance in yield) and optimize via response surface methodology .
Advanced: How to resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer:
Systematically evaluate solubility using:
- Hansen Solubility Parameters (HSP) : Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) of the compound with solvents (e.g., DMSO vs. chloroform).
- Phase Diagrams : Construct ternary plots (compound/solvent/anti-solvent) to identify co-solvency regimes.
- DSC/TGA : Correlate thermal transitions (melting point, decomposition) with solubility trends .
Advanced: What strategies improve regioselectivity during functionalization of the triazole ring?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazinone nitrogen to steer electrophilic substitution.
- Catalytic Control : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands like XPhos) for site-specific arylations.
- pH Modulation : Conduct reactions in mildly acidic conditions (pH 4–5) to protonate the triazole nitrogen and enhance nucleophilic attack .
Advanced: How to validate biological activity data against potential assay interference from the compound’s redox-active benzodioxin group?
Methodological Answer:
- Counter-Screens : Include redox-sensitive controls (e.g., ascorbic acid) in assays like ROS detection.
- LC-MS/MS Stability Testing : Monitor degradation products (e.g., quinone formation) under assay conditions.
- Chelation Studies : Use EDTA to rule out metal-catalyzed false positives in enzymatic assays .
Basic: What purification techniques are optimal for isolating this compound from by-products?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) for initial separation.
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) to enhance crystal purity (>95% by HPLC).
- Prep-HPLC : Employ C18 columns with 0.1% TFA in water/acetonitrile for final polishing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
